molecular formula C23H35NaO7 B001057 Pravastatin sodium CAS No. 81131-70-6

Pravastatin sodium

货号 B001057
CAS 编号: 81131-70-6
分子量: 446.5 g/mol
InChI 键: VWBQYTRBTXKKOG-IYNICTALSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pravastatin sodium involves complex chemical reactions aimed at creating the active HMG-CoA reductase inhibitor. Detailed methodologies for synthesizing pravastatin highlight the pharmaceutical industry's efforts in developing efficient and scalable processes. These methods encompass various chemical transformations, purification steps, and quality control measures to ensure the production of pravastatin sodium with high purity and pharmacological efficacy (Al-Badr & Mostafa, 2014).

科学研究应用

Summary of the Application

Pravastatin Sodium (PS) is a cholesterol-lowering drug used to treat hyperlipidemia. This study aimed to fabricate a Pravastatin-loaded nanogel to evaluate its effect in hyperlipidemia treatment .

Methods of Application

Pravastatin-loaded chitosan nanoparticles (PS-CS-NPs) were prepared by the ionic gelation method. These prepared NPs were then converted to nanogel by adding a specified amount of 5% poloxamer solution .

Results or Outcomes

The in vitro drug release of the nanogel formulation revealed the sustained release (59.63% in 24 h) of the drug. The drug excipients compatibility studies revealed no interaction between the drug and the screened excipients. Higher drug entrapment efficacy was observed. The hemolytic activity showed lesser toxicity in nanoformulation than the pure drug solution .

2. Hyperlipidemia Treatment with Pravastatin Sodium Nanoemulsion Loaded Transdermal Patch

Summary of the Application

Pravastatin Sodium (PVS) is a hypolipidemic drug with poor oral bioavailability due to the first-pass effect. This study aims to formulate and evaluate transdermal patches containing PVS-loaded nanoemulsions (PVS-NEs) to increase PVS’s hypolipidemic and hepatoprotective activities .

Methods of Application

PVS-NEs were prepared using the aqueous titration method, where oleic acid was chosen as an oil phase, and span 80 and tween 80 were used as surfactant and cosurfactant respectively .

Results or Outcomes

Ex vivo permeation studies of the optimized patch revealed that the cumulative amount of PVS permeated across rat skin was 271.66±19 µg/cm² in 72 h. The pharmacodynamic studies demonstrated that the optimized patch was more effective in treating hyperlipidemia than PVS-TDP (control patch) based on both blood analysis and histopathological examination .

3. Buccal Transmucosal Delivery of Pravastatin

Summary of the Application

Pravastatin Sodium (PS) is a cholesterol-lowering drug. This study aimed to evaluate the buccal transmucosal delivery of pravastatin as a suitable replacement for the more traditional oral route of pravastatin administration .

Methods of Application

The study incorporated 1% sodium lauryl sulfate as the permeation enhancer for the buccal transmucosal delivery of pravastatin .

Results or Outcomes

Subsequent histopathological investigations revealed no mucosal injury from the incorporation of 1% sodium lauryl sulfate as the permeation enhancer .

4. Antitumor Activity and Wound Healing

Summary of the Application

Pravastatin Sodium (PVS) is recognized for its effective antitumor activity in liver cancer and also has an effective role in wound healing .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

5. Pravastatin Sodium Loaded PLGA Nanoparticles

Summary of the Application

Pravastatin Sodium (PVS) is a hypolipidemic drug with poor oral bioavailability due to the first-pass effect. This study aimed to formulate and evaluate PVS loaded PLGA nanoparticles to improve the hypolipidemic and hepatoprotective activities of PVS .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The PVS–PLGA-NPs could be considered a promising model to evade the first-pass effect and showed improvement in the hypolipidemic and hepatoprotective activities compared to PVS solution .

安全和危害

Pravastatin Sodium may cause myopathy and rhabdomyolysis. It can also cause liver problems. It is not recommended for use if you have active liver disease, or if you are pregnant or breastfeeding .

未来方向

Pravastatin Sodium is used in adults and children who are at least 8 years old. It is taken orally once daily as a single dose at any time of the day, with or without food .

属性

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQYTRBTXKKOG-IYNICTALSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81093-37-0 (Parent)
Record name Pravastatin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047525
Record name Pravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pravastatin sodium

CAS RN

81131-70-6
Record name Pravastatin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-, sodium salt (1:1), (βR,δR,1S,2S,6S,8S,8aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M8608UQ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin sodium
Reactant of Route 2
Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
Pravastatin sodium

Citations

For This Compound
3,900
Citations
AA Al-Badr, GAE Mostafa - Profiles of Drug Substances, Excipients and …, 2014 - Elsevier
Pravastatin sodium is an [HMG-CoA] reductase inhibitor and is a lipid-regulating drug. This monograph includes the description of the drug: nomenclature, formulae, elemental …
Number of citations: 14 www.sciencedirect.com
SM Singhvi, HY Pan, RA Morrison… - British journal of clinical …, 1990 - Wiley Online Library
… ]-pravastatin sodium. The oral absorption of [14C] activity from pravastatin sodium was about 34… Keywords pravastatin sodium HMG-CoAreductase inhibitor hypocholesterolaemic agent …
Number of citations: 205 bpspubs.onlinelibrary.wiley.com
WH Kaesemeyer, RB Caldwell, J Huang… - Journal of the American …, 1999 - jacc.org
Objectives. We tested the hypothesis that pravastatin (PRA) activates endothelial nitric oxide synthase (eNOS). Background. Pravastatin has been found to have clinical benefits beyond …
Number of citations: 525 www.jacc.org
SS Shidhaye, PV Thakkar, NM Dand, VJ Kadam - Aaps Pharmscitech, 2010 - Springer
… buccal tablet of pravastatin sodium for buccal administration … buccal tablets of pravastatin sodium, carrageenan gum was … for administration of pravastatin sodium and studying influence …
Number of citations: 76 link.springer.com
RH Raasch - Dicp, 1991 - journals.sagepub.com
… Pravastatin sodium is administered as this open ring salt form; for lovastatin, the lactone ring … However, as the development of pravastatin sodium continues, this information should …
Number of citations: 13 journals.sagepub.com
A Önal, O Sagirli - Chromatographia, 2006 - Springer
A novel, simple and rapid stability-indicating high-performance liquid chromatographic (HPLC) method for pravastatin sodium (PRA) was successfully developed and validated for the …
Number of citations: 40 link.springer.com
Y Tsujita, Y Watanabe - Cardiovascular drug reviews, 1989 - Wiley Online Library
… Among these microbial products and their chemically synthesized and microbially transformed derivatives, pravastatin sodium (the generic name of CS-5 14, hereafter called pravastatin…
Number of citations: 41 onlinelibrary.wiley.com
DW Everett, TJ Chando, GC Didonato… - Drug metabolism and …, 1991 - Citeseer
Pravastatin sodium (PV) is a potent cholesterol-lowering agent that acts by inhibiting 3-hydroxy-3-methylglutaryl-coenzymeA reductase.
Number of citations: 139 citeseerx.ist.psu.edu
Y Tsuda, K Satoh, M Kitadai, T Takahashi, Y Izumi… - Atherosclerosis, 1996 - Elsevier
… of pravastatin sodium. From the results, we conclude that administration of pravastatin sodium, … The hydrophilicity and a small binding capacity with plasma protein of pravastatin sodium …
Number of citations: 141 www.sciencedirect.com
T Koga, Y Shimada, M Kuroda, Y Tsujita… - … et Biophysica Acta (BBA …, 1990 - Elsevier
Tissue selectivity of pravastatin sodium (pravastatin) in inhibition of cholesterol synthesis was investigated and its effect was compared with other 3-hydroxy-3-methylglutaryl coenzyme …
Number of citations: 213 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。